molecular formula C6H5BrO2S B1596854 4-bromobenzenesulfinic Acid CAS No. 1195-33-1

4-bromobenzenesulfinic Acid

Cat. No. B1596854
CAS RN: 1195-33-1
M. Wt: 221.07 g/mol
InChI Key: QBLQHDHWTVMHRH-UHFFFAOYSA-N
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Description

4-Bromobenzenesulfinic acid is a chemical compound with the molecular formula C6H5BrO2S . It is a solid substance stored under nitrogen at a temperature of 4°C .


Molecular Structure Analysis

The molecular structure of 4-bromobenzenesulfinic acid consists of a benzene ring substituted with a bromine atom and a sulfinic acid group . The InChI code for this compound is 1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-bromobenzenesulfinic acid are not available, sulfinic acids in general are known to participate in various organic reactions. They can act as nucleophiles in substitution reactions, and can also undergo oxidation to form sulfonic acids .


Physical And Chemical Properties Analysis

4-Bromobenzenesulfinic acid is a solid substance . It has a molecular weight of 221.07 g/mol . The compound is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

4-Bromobenzenesulfinic acid has been utilized in the synthesis of enantiomerically pure compounds. A notable example includes the reaction with α, α-diphenyl-2-pyrrolidinemethanol to produce a high yield of a single diastereomer sulfinamide, which further aids in obtaining enantiomerically pure n-alkyl 4-bromobenzenesulfinates (Nicoud & Cherkaoui, 1995).

Catalysis in Organic Chemistry

In the field of organic chemistry, 4-bromobenzenesulfinic acid derivatives have been applied as catalysts in various reactions. For example, in the palladium-catalyzed direct heteroarylation of bromobenzenes bearing SO2R substituents, this compound showed significant influence on reaction rates and yields, demonstrating its utility in fine-tuning chemical processes (Bheeter et al., 2013).

Development of Metal-Organic Frameworks

4-Bromobenzenesulfinic acid has contributed to the development of metal-organic frameworks (MOFs). These frameworks, formed by using derivatives of 4-bromobenzenesulfinic acid, exhibit enhanced thermal stability, showcasing its potential in creating materials with robust properties (Mietrach et al., 2009).

Mass Spectrometry

In the domain of analytical chemistry, specifically mass spectrometry, derivatives of 4-bromobenzenesulfinic acid have been employed as reduction-inhibiting matrices. This application is crucial in enhancing the accuracy and reliability of mass spectrometric analysis (Visentini et al., 1991).

Photoreduction Studies

The compound has been used in studies exploring photoreduction mechanisms, such as the HCl-catalyzed photoreduction of 4-bromonitrobenzene. This research provides insights into the chemical behavior of halogenated compounds under light exposure, enriching our understanding of photochemical processes (Wubbels et al., 1988).

Advancements in Lithium-Ion Batteries

4-Bromobenzenesulfinic acid derivatives have been investigated for their role in enhancing the performance and safety of lithium-ion batteries. For instance, 4-bromo-2-fluoromethoxybenzene, a related compound, showed potential as a bi-functional electrolyte additive, improving the thermal stability and overcharge protection of these batteries (Qian-y, 2014).

Solid Acid Strength Assessment

In another application, 4-bromobenzenesulfinic acid derivatives havebeen used in the evaluation of solid acid strength. This assessment is crucial for understanding the catalytic properties and acid strength of various solid materials, which is essential in numerous industrial and chemical processes (Umansky et al., 1991).

Synthesis of Primary Carbamates and Ureas

4-Bromobenzenesulfinic acid derivatives have been employed in the solvent-free synthesis of primary carbamates, S-thiocarbamates, and ureas. This highlights its utility in facilitating environmentally friendly and efficient chemical synthesis (Sardarian & Inaloo, 2015).

Environmental Biotechnology

In the field of environmental biotechnology, derivatives of 4-bromobenzenesulfinic acid, such as sulfanilic acid, have been utilized by specific bacterial strains for degradation. This application is significant in the bioremediation of contaminated environments and in understanding microbial metabolism of xenobiotics (Hegedűs et al., 2017).

Antimicrobial Properties in Textiles

The application of 4-aminobenzenesulfonic acid derivatives in treating cotton fabrics to impart antimicrobial properties showcases the potential of 4-bromobenzenesulfinic acid derivatives in textile engineering. This treatment enhances the fabric's resistance to microbial growth, which is crucial in medical and hygiene-related applications (Son et al., 2006).

Safety And Hazards

4-Bromobenzenesulfinic acid is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound . In case of contact with eyes or skin, or if swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-bromobenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLQHDHWTVMHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384069
Record name 4-bromobenzenesulfinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromobenzenesulfinic Acid

CAS RN

1195-33-1
Record name 4-Bromobenzenesulfinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromobenzenesulfinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JF Nicoud, MZ Cherkaoui - Tetrahedron: Asymmetry, 1995 - Elsevier
… In the early phase of our study we tried to prepare the sulfinamides by reaction of 4-bromobenzenesulfinic acid with (S)-(+)-2-me~hylpiperidine. However we were not able to isolate a …
Number of citations: 10 www.sciencedirect.com
A Soldera, JF Nicoud, A Skoulios, Y Galerne… - Chemistry of …, 1994 - ACS Publications
… 4-bromobenzenesulfinic acid with 80% yield; mp 117 C. … g (30 mmol) of 4-bromobenzenesulfinic acid (2) were added with … as for the esterification of 4-bromobenzenesulfinic acid with 2-…
Number of citations: 20 pubs.acs.org
H Li, W Yan, P Ren, H Hu, R Sun, M Liu, Z Fu, S Guo… - RSC …, 2022 - pubs.rsc.org
… 4-Methylbenzenesulfinic acid 4b, 4-chlorobenzenesulfinic acid 4c and 4-bromobenzenesulfinic acid 4d also showed excellent reactive activities, leading to the desired products in 92%, …
Number of citations: 7 pubs.rsc.org
P Qian, Y Deng, H Mei, J Han, J Zhou, Y Pan - Organic letters, 2017 - ACS Publications
… Benzenesulfinic acid (2b), naphthalene-2-sulfinic acid (2c) and 4-bromobenzenesulfinic acid (2d) were applied to the reaction, which also worked, affording the targeted products 3ba–…
Number of citations: 66 pubs.acs.org
F Zhao, XF Wu - Organometallics, 2021 - ACS Publications
Studies to explore the catalytic activities of main-group elements are attractive. We report here our study of sulfonylation of bismuth reagents with sulfinates or SO 2 surrogates. Under …
Number of citations: 8 pubs.acs.org
SJ Mery, JF Nicoud, D Guillon - Macromolecules, 1995 - ACS Publications
… be reported in detail in a forthcoming paper.18 n-Octyl 4-bromobenzenesulfinate (4d) (racemate) is prepared from the classical esterification reaction of 4-bromobenzenesulfinic acid …
Number of citations: 6 pubs.acs.org
Q Liu, Y Mei, L Wang, Y Ma, P Li - Advanced Synthesis & …, 2020 - Wiley Online Library
… and N-allyl-N-(5-bromo-2-(phenylethynyl)phenyl)-4-methylbenzenesulfonamide were as used as substrates to react with 4-methylbenzenesulfinic acid, 4-bromobenzenesulfinic acid …
Number of citations: 24 onlinelibrary.wiley.com
A Hfaiedh, HB Ammar, JF Soulé… - Organic & Biomolecular …, 2016 - pubs.rsc.org
… On the other hand, Wang et al. extended this coupling to 4-bromobenzenesulfinic acid under acidic conditions and microwave heating (Fig. 2c). …
Number of citations: 14 pubs.rsc.org
Y Xu, J Zhao, X Tang, W Wu… - Advanced Synthesis & …, 2014 - Wiley Online Library
… And the reactions of 4-chlorobenzenesulfinic acid sodium, 4-bromobenzenesulfinic acid sodium, or 4-methoxybenzenesulfinic acid sodium with 1-ethynyl-4-methoxybenzene also …
Number of citations: 102 onlinelibrary.wiley.com
R Rossi, M Ciofalo - Current Organic Chemistry, 2022 - ingentaconnect.com
This unprecedented review with 322 references provides a critical up-to-date picture of the Pd-catalysed intermolecular direct C–H bond arylation of heteroarenes with arylating …
Number of citations: 2 www.ingentaconnect.com

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